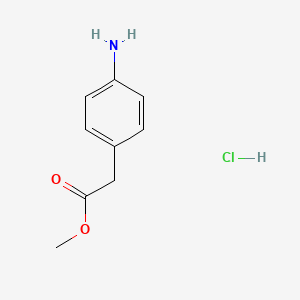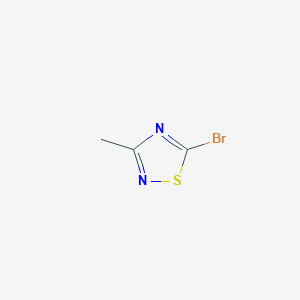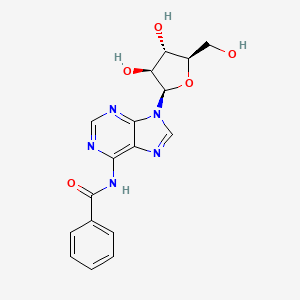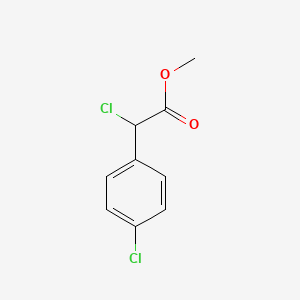
2-(2-Phenylethoxy)acetic acid
Overview
Description
2-(2-Phenylethoxy)acetic acid is a chemical compound that is structurally related to a variety of other compounds with diverse applications and properties. While the specific compound 2-(2-Phenylethoxy)acetic acid is not directly mentioned in the provided papers, related compounds such as 2-phenylethyl acetate , substituted (2-phenoxyphenyl)acetic acids , and (2-ethoxyethoxy)acetic acid are discussed. These compounds are used in various fields, including fragrance synthesis, pharmaceuticals, and organic chemistry.
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 2-phenylethyl acetate is synthesized enzymatically by transesterification of vinyl acetate with 2-phenethyl alcohol catalyzed by immobilized lipase . Substituted (2-phenoxyphenyl)acetic acids are synthesized for their anti-inflammatory activity, with halogen substitution enhancing their activity . The synthesis of (2-ethoxyethoxy)acetic acid is mentioned as part of a characterization study . These methods highlight the importance of catalysis and functional group transformations in the synthesis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2-Phenylethoxy)acetic acid can be quite complex, with stereogenic centers and potential for various isomers. For example, 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid possesses two stereogenic centers, and its isomers have been studied using bacterial biocatalysts . The crystal structures of phenoxyalkanoic acid derivatives have been determined by X-ray diffraction, revealing details about their hydrogen bonding and stereochemistry .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to 2-(2-Phenylethoxy)acetic acid are diverse. For instance, the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system that includes acetic acid is described . The enzymatic synthesis of 2-phenylethyl acetate involves a transesterification reaction . The biotransformations of organophosphorus compounds with acetic acid derivatives are also explored .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-(2-Phenylethoxy)acetic acid vary widely. For example, the enzymatic synthesis of 2-phenylethyl acetate shows that temperature is a critical factor affecting the molar conversion rate . The crystal structures of metal phenoxyalkanoic acid complexes provide insights into their coordination chemistry and conformation . The formation of molecular cocrystals and their hydrogen bonding patterns are discussed for (2-carboxyphenoxy)acetic acid .
Scientific Research Applications
Polymer Synthesis and Optimization : Research has shown the utilization of acetic acid derivatives in the synthesis and optimization of polymers. For instance, in the study of optimizing Co/Mn/Br-Catalyzed Oxidation of 5-Hydroxymethylfurfural for enhanced yield of 2,5-Furandicarboxylic Acid (FDCA), acetic acid was used as a solvent and played a crucial role in the process optimization (Zuo et al., 2016).
Adsorption and Environmental Applications : Studies have also explored the use of acetic acid derivatives in environmental applications, particularly in adsorption processes. For example, the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on the surface of poly-o-toluidine Zr(IV) phosphate was studied, showing the effectiveness of the cation-exchanger in adsorbing 2,4,5-T from aqueous solutions, which has implications in environmental cleanup and pesticide sensitivity (Khan & Akhtar, 2011).
Organic Synthesis : Acetic acid is used in the synthesis of various organic compounds. For instance, in a study involving the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones, a combination of 1,3-dimethyl-2-phenylbenzimidazoline and acetic acid was used, highlighting its role in organic synthesis processes (Hasegawa et al., 2004).
Enzymatic Kinetic Resolution : Acetic acid derivatives have been used in enzymatic kinetic resolution of chiral amines, demonstrating their potential in stereochemical applications in chemistry (Olah et al., 2018).
Analytical Chemistry and Sensor Development : Acetic acid derivatives have been used in the development of sensors, such as in DNA hybridization electrochemical sensors using poly(thiophen-3-yl-acetic acid) derivatives, indicating their significance in analytical chemistry and biosensor technology (Cha et al., 2003).
Safety And Hazards
properties
IUPAC Name |
2-(2-phenylethoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-10(12)8-13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWVOXVRHTACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70527971 | |
| Record name | (2-Phenylethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethoxy)acetic acid | |
CAS RN |
81228-03-7 | |
| Record name | 2-(2-Phenylethoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81228-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Phenylethoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70527971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-phenylethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


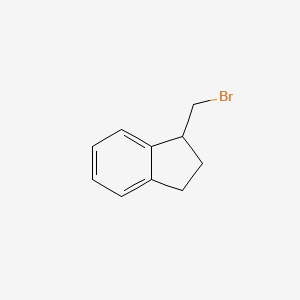



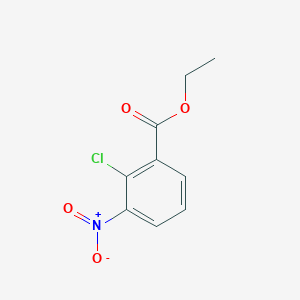

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)

